(1h-Benzimidazol-2-ylmethoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

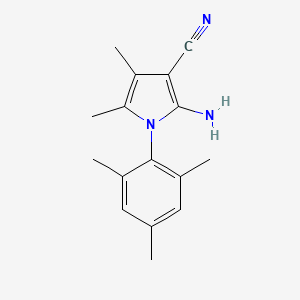

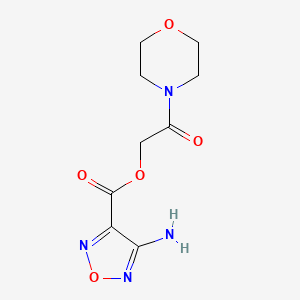

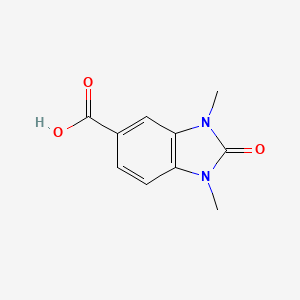

“(1h-Benzimidazol-2-ylmethoxy)acetic acid”, also known as BAMAA, is a chemical compound with the molecular formula C11H10N2O3. It has a molecular weight of 206.2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “(1h-Benzimidazol-2-ylmethoxy)acetic acid” is 1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) . This indicates that the molecule consists of a benzimidazole ring attached to a methoxy group and an acetic acid group.Physical And Chemical Properties Analysis

“(1h-Benzimidazol-2-ylmethoxy)acetic acid” is a solid substance at room temperature . It has a molecular weight of 206.2 .科学的研究の応用

Summary of the Application

Benzimidazole and its derivatives have been found to possess diverse biological and clinical applications, including antimicrobial activity . They are considered vital pharmacophores in medicinal chemistry .

Methods of Application or Experimental Procedures

Benzimidazole derivatives are synthesized through various chemical reactions and evaluated for their antimicrobial activity against selected microbial species .

Results or Outcomes

Benzimidazole derivatives have shown significant inhibitory activity and favorable selectivity ratio. They are extremely effective with respect to their antimicrobial activity .

2. Synthesis of Metal-Organic Frameworks (MOFs)

Summary of the Application

Benzimidazole-based MOFs have been synthesized for applications in gas adsorption and separation .

Methods of Application or Experimental Procedures

The synthesis of these MOFs involves solvothermal reactions with the benzimidazole-based organic linker .

Results or Outcomes

The synthesized MOFs have shown excellent CO2 adsorption capacity due to their high porosity and open metal sites .

3. Antiparasitic and Antioxidant Activity

Summary of the Application

Benzimidazole derivatives, specifically 1H-benzimidazole-2-yl hydrazones, have been found to possess combined antiparasitic and antioxidant activity . These compounds have been studied for their effectiveness against parasitic infections, particularly those caused by Trichinella spiralis .

Methods of Application or Experimental Procedures

The compounds were synthesized and their anthelmintic activity was studied in vitro against encapsulated T. spiralis . Their antioxidant activity was also evaluated against stable free radicals DPPH and ABTS .

Results or Outcomes

The compounds showed more activity than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the compounds killed all parasitic larvae (100% effectiveness) after a 24-hour incubation period . They also demonstrated effective radical scavenging ability .

4. Antimicrobial Activity

Summary of the Application

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species . The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .

Methods of Application or Experimental Procedures

The compounds were synthesized through nucleophilic substitution reactions and their antimicrobial activity was evaluated against selected microbial species .

Results or Outcomes

Some of the synthesized benzimidazole derivatives showed good antibacterial activity .

5. Antiparasitic and Antioxidant Activity

Summary of the Application

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity have been developed . These compounds have been studied for their effectiveness against parasitic infections, particularly those caused by Trichinella spiralis .

Methods of Application or Experimental Procedures

The compounds were synthesized and their anthelmintic activity was studied in vitro against encapsulated T. spiralis . Their antioxidant activity was also evaluated against stable free radicals DPPH and ABTS .

Results or Outcomes

All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the compounds killed all parasitic larvae (100% effectiveness) after a 24-hour incubation period . They also demonstrated effective radical scavenging ability .

6. Antimicrobial Activity

Summary of the Application

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .

Methods of Application or Experimental Procedures

The compounds were synthesized through nucleophilic substitution reactions and their antimicrobial activity was evaluated against selected microbial species .

Results or Outcomes

Some of the synthesized benzimidazole derivatives showed good antibacterial activity .

特性

IUPAC Name |

2-(1H-benzimidazol-2-ylmethoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCDVGPTWGIYAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349581 |

Source

|

| Record name | (1h-benzimidazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1h-Benzimidazol-2-ylmethoxy)acetic acid | |

CAS RN |

783284-17-3 |

Source

|

| Record name | (1h-benzimidazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone](/img/structure/B1297243.png)

![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)

![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)